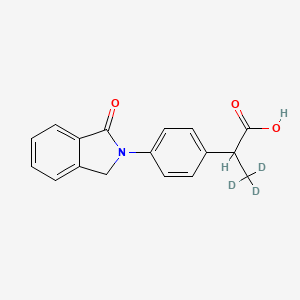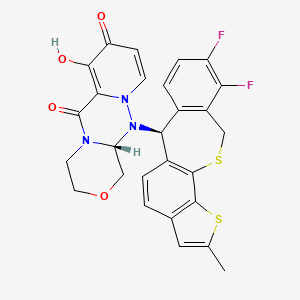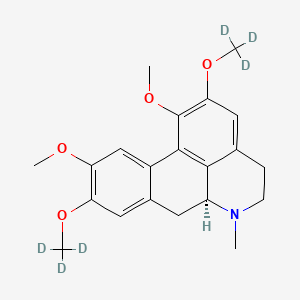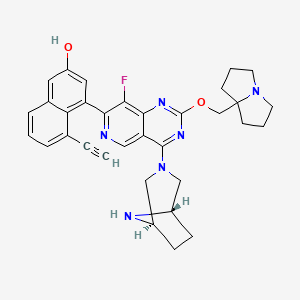
Mrtx-EX185
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRTX-EX185 is a potent inhibitor of GDP-loaded Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) and KRAS (G12D), with an IC50 of 90 nM for KRAS (G12D) . It also binds GDP-loaded Harvey Rat Sarcoma Viral Oncogene Homolog (HRAS) . This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Vorbereitungsmethoden
The preparation of MRTX-EX185 involves synthetic routes that include the incorporation of an alkyne group, which is essential for its click chemistry applications . The compound is synthesized through a series of chemical reactions that ensure the incorporation of the alkyne group and the binding affinity to GDP-loaded KRAS and HRAS . Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to maintain the integrity and potency of the compound .
Analyse Chemischer Reaktionen
MRTX-EX185 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form a stable triazole ring.
Binding to GDP-loaded KRAS and HRAS: This compound binds non-covalently to the GDP-loaded forms of KRAS and HRAS, inhibiting their activity.
Common reagents and conditions used in these reactions include copper catalysts for the CuAAc reaction and GDP-loaded KRAS and HRAS proteins for binding studies . The major products formed from these reactions are stable triazole rings and inhibited KRAS and HRAS proteins .
Wissenschaftliche Forschungsanwendungen
MRTX-EX185 has several scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of KRAS (G12D), a common oncogenic mutation in pancreatic cancer.
Click Chemistry: Due to its alkyne group, this compound is used in click chemistry applications to form stable triazole rings with azide-containing molecules.
Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting KRAS and HRAS.
Wirkmechanismus
MRTX-EX185 exerts its effects by binding non-covalently to the GDP-loaded forms of KRAS and HRAS . This binding inhibits the activity of these proteins, preventing them from promoting cell proliferation and survival . The molecular targets of this compound are the GDP-loaded forms of KRAS and HRAS, and the pathways involved include the MAPK/ERK signaling pathway .
Vergleich Mit ähnlichen Verbindungen
MRTX-EX185 is unique in its ability to bind non-covalently to GDP-loaded KRAS and HRAS with high potency . Similar compounds include:
MRTX849: A covalent inhibitor of KRAS (G12C) that binds irreversibly to the switch-II pocket of KRAS.
MRTX1257: Another covalent inhibitor of KRAS (G12C) with high non-covalent affinity for the switch-II pocket.
Hit Compound 3: A non-covalent inhibitor of KRAS (G12D) identified through structure-based virtual screening.
This compound stands out due to its non-covalent binding mechanism and its applicability in click chemistry .
Eigenschaften
Molekularformel |
C33H33FN6O2 |
|---|---|
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol |
InChI |
InChI=1S/C33H33FN6O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2/t22-,23+ |
InChI-Schlüssel |
JFYPNKVDMZEUOJ-ZRZAMGCNSA-N |
Isomerische SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O |
Kanonische SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


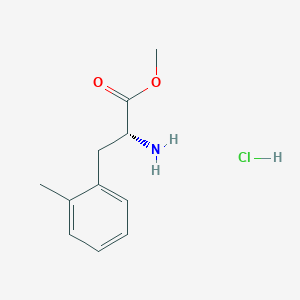
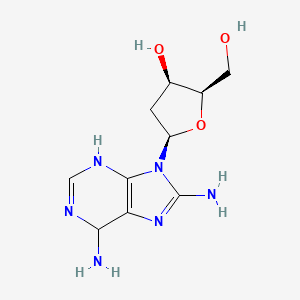
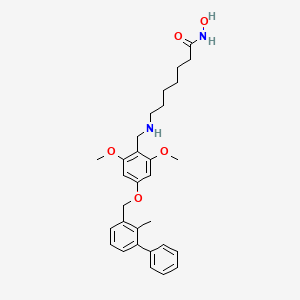
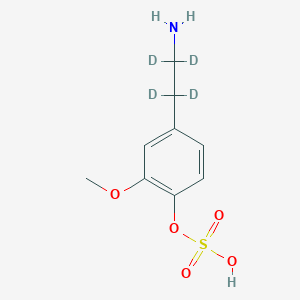
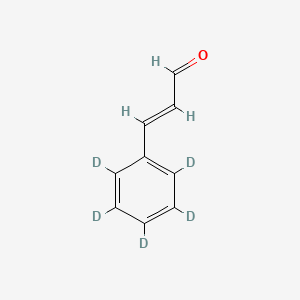

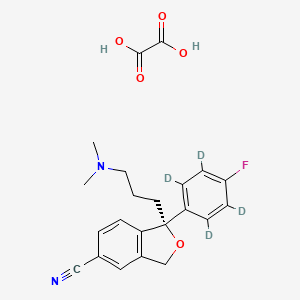
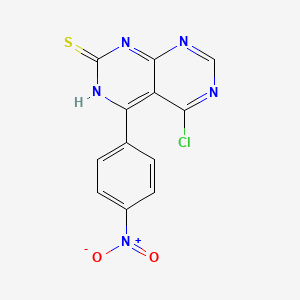
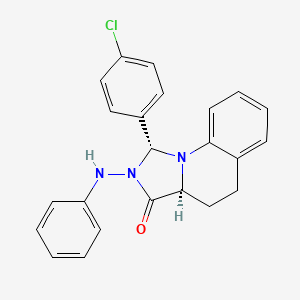

![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
